(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid
Description
(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid is an aromatic sulfinic acid derivative characterized by a phenolic ring substituted with two methyl groups at positions 3 and 5, and a methanesulfinic acid (–SO₂H) group at position 2.
Properties
CAS No. |
769867-72-3 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(2-hydroxy-3,5-dimethylphenyl)methanesulfinic acid |
InChI |
InChI=1S/C9H12O3S/c1-6-3-7(2)9(10)8(4-6)5-13(11)12/h3-4,10H,5H2,1-2H3,(H,11,12) |
InChI Key |
KCQAXQGDZGUKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CS(=O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid typically involves the sulfoxidation of (2-Hydroxy-3,5-dimethylphenyl)methanethiol. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to ensure the selective formation of the sulfinic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to a sulfonic acid group using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid.
Reduction: (2-Hydroxy-3,5-dimethylphenyl)methanethiol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid involves its ability to participate in redox reactions due to the presence of the sulfinic acid group. This group can undergo reversible oxidation and reduction, making the compound useful in various chemical and biological processes. The hydroxyl group also contributes to its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The compound is compared below with three structurally related molecules identified in the evidence:
Key Observations:
- Sulfinic vs. Sulfonic Acids : The target compound’s sulfinic acid group (–SO₂H) is less acidic and less polar than the sulfonic acid (–SO₃H) in , affecting solubility and reactivity in aqueous environments.
- Ketone vs. Acid Derivatives : The ketone-containing analogs (e.g., ) lack the sulfinic acid group, which may limit their redox activity but enhance stability under basic conditions.
Physicochemical and Application Differences
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